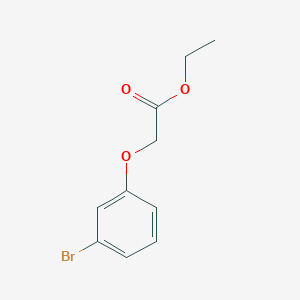

Ethyl 2-(3-bromophenoxy)acetate

Übersicht

Beschreibung

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-bromophenoxy)acetate can be synthesized through the reaction of 3-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-bromophenol+ethyl chloroacetateK2CO3,acetoneEthyl 2-(3-bromophenoxy)acetate

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or methanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Products like 2-(3-aminophenoxy)acetate or 2-(3-thiophenoxy)acetate.

Oxidation: Products like 3-bromophenoxyacetic acid.

Reduction: Products like 2-(3-bromophenoxy)ethanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(3-bromophenoxy)acetate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential for:

- Anti-inflammatory : Compounds derived from this ester have been studied for their ability to inhibit inflammatory pathways.

- Anticancer : Research indicates that modifications of this compound can lead to agents that induce apoptosis in cancer cells.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including:

- Heterocycles : It acts as a precursor for various heterocyclic compounds that are important in drug discovery.

- Natural Product Analogues : The compound can be modified to create analogues of naturally occurring substances with enhanced properties.

Biological Studies

This compound is used in studies to explore:

- Structure-Activity Relationships (SAR) : Understanding how structural changes affect biological activity.

- Biochemical Pathways : Investigating its interaction with enzymes and receptors to elucidate its mechanism of action.

The biological activity of this compound includes notable antimicrobial and anticancer properties:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy Study :

- A comparative study assessed the antimicrobial activity of several derivatives, revealing that this compound exhibited superior inhibitory effects compared to analogs lacking bromine or phenoxy groups.

-

SAR Analysis :

- A detailed analysis demonstrated that altering substituents on the phenyl ring significantly impacts binding affinity and biological efficacy, highlighting the importance of structural modifications in drug design.

Wirkmechanismus

The mechanism of action of ethyl 2-(3-bromophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the fourth position.

Ethyl 2-(2-bromophenoxy)acetate: Bromine atom at the second position.

Methyl 2-(3-bromophenoxy)acetate: Methyl ester instead of ethyl ester.

Uniqueness: this compound is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. The specific placement of the bromine atom at the third position can lead to different steric and electronic effects compared to its isomers, making it suitable for particular synthetic applications and biological studies.

Biologische Aktivität

Ethyl 2-(3-bromophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

- Chemical Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- CAS Number : 14062-30-7

Synthesis

This compound can be synthesized through various methods involving the bromination of phenolic compounds followed by esterification. The general synthetic route involves:

- Bromination : The introduction of bromine into the phenol ring.

- Esterification : Reaction with ethyl acetate in the presence of acid catalysts.

This method allows for the production of high-purity compounds suitable for biological testing.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases.

- DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses.

- Cytokine Inhibition Assay : The compound reduced TNF-alpha and IL-6 levels in activated macrophages.

| Treatment Group | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | - | - |

| This compound (50 µM) | 40 | 35 |

| This compound (100 µM) | 70 | 65 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown activity against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

- Cell Viability Assay : The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Case Studies

- Study on Antioxidant Properties : A study published in Molecules demonstrated that this compound significantly reduced oxidative stress markers in vitro, supporting its use as a dietary supplement for enhancing antioxidant defenses .

- Anti-inflammatory Mechanisms : Research highlighted its ability to modulate NF-kB signaling pathways, which are crucial for inflammation regulation. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .

- Anticancer Research : A recent investigation into its anticancer properties revealed that this compound induced apoptosis in cancer cells through caspase activation pathways, further validating its potential as a lead compound for drug development .

Eigenschaften

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.